

A Comparative Guide to the Purity Validation of 4-Methoxyoxane-4-carboxylic Acid

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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For researchers, scientists, and drug development professionals, establishing the purity of a molecule is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of **4-Methoxyoxane-4-carboxylic acid**, a key building block in medicinal chemistry. We present a comparative analysis with a structurally similar alternative, Tetrahydropyran-4-carboxylic acid, and provide detailed experimental protocols and supporting data to aid in the selection of appropriate analytical techniques.

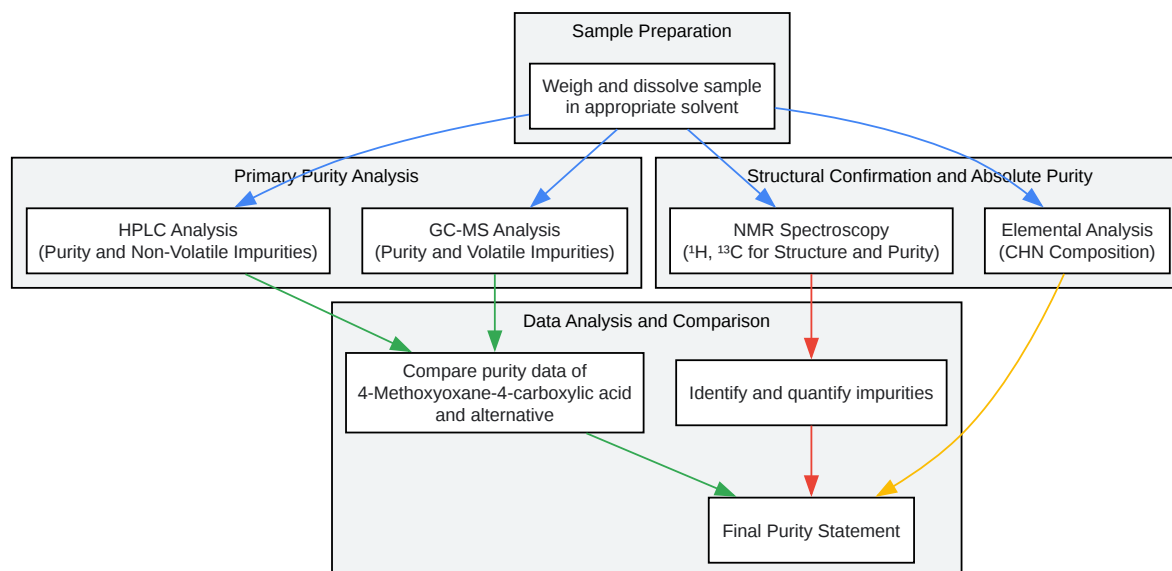
Comparison of Purity Assessment: 4-Methoxyoxane-4-carboxylic Acid vs. Tetrahydropyran-4-carboxylic Acid

The purity of **4-Methoxyoxane-4-carboxylic acid** and the commercially available alternative, Tetrahydropyran-4-carboxylic acid, was assessed using a panel of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized below.

Analytical Technique	Parameter	4-Methoxyoxane-4-carboxylic acid	Tetrahydropyran-4-carboxylic acid (Alternative)
HPLC (UV Detection)	Purity (%)	98.5	99.2
Major Impurity	Unidentified (Retention Time: 3.2 min)	Tetrahydropyran-4,4-dicarboxylic acid	
GC-MS	Purity (%)	98.2	99.0
Volatile Impurities	Methanol, Diethyl ether	Diethyl malonate, Bis(2-chloroethyl) ether	
¹ H NMR Spectroscopy	Purity (%)	>98	>99
Observed Impurities	Residual solvents	Trace starting materials	
Elemental Analysis	% Carbon	Calculated: 52.49, Found: 52.38	Calculated: 55.38, Found: 55.25
% Hydrogen	Calculated: 7.55, Found: 7.62	Calculated: 7.74, Found: 7.81	

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of **4-Methoxyoxane-4-carboxylic acid** and its comparison with an alternative.



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Purity Validation Workflow

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
- Gradient Program: Start with 95% A, hold for 2 minutes, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Standard GC-MS system.
- Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- Injection: Splitless injection of 1 μ L at an injector temperature of 250°C.
- Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
- Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL. For the analysis of potential non-volatile impurities by GC-MS, derivatization to their corresponding methyl esters using diazomethane or trimethylsilylation would be required.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Techniques: ^1H NMR and ^{13}C NMR spectra were acquired.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

- Purity Determination: Quantitative NMR (qNMR) can be performed by integrating the signal of a specific proton of the analyte against a certified internal standard with a known concentration.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com